N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide
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Description
“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide” is a versatile chemical compound with exciting scientific applications. It’s an analogue of MDA where the heterocyclic 4-position oxygen from the 3,4- methylenedioxy ring has been replaced with a methylene bridge .
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO2 . The InChI code is 1/C17H23NO2/c1-12(18-17(19)14-4-2-3-5-14)10-13-6-7-16-15(11-13)8-9-20-16/h6-7,11-12,14H,2-5,8-10H2,1H3, (H,18,19) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.376 . The solubility in DMSO is unknown . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzofuran derivatives has been a topic of interest due to their potential biological activities and applications in organic materials. For example, the synthesis of dihydrobenzofurans through aryne insertion into formamides followed by trapping with zinc enolates showcases the chemical reactivity and synthetic utility of benzofuran scaffolds in accessing complex organic structures (Yoshioka et al., 2013). Similarly, the transformation of arylcarboxamides into 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides illustrates the versatility of benzofuran derivatives in synthesizing novel organic compounds with potential pharmaceutical relevance (Prek et al., 2017).
Potential Biological Activities
Benzofuran derivatives have been explored for their antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. The synthesis and biological evaluation of various benzofuran-containing compounds reveal their potential as pharmacological agents. For instance, compounds synthesized from visnagin and khellinone derivatives have shown significant anti-inflammatory and analgesic activities, indicating the therapeutic potential of benzofuran derivatives in treating pain and inflammation (Abu‐Hashem et al., 2020). Additionally, the synthesis of dibenzofuran- and carbazole-substituted oximes has been investigated for their cytotoxic and antiplatelet activities, further underscoring the medicinal chemistry applications of benzofuran scaffolds (Wang et al., 2004).
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12(18-17(19)14-4-2-3-5-14)10-13-6-7-16-15(11-13)8-9-20-16/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMLRHKNIVUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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